BenchChemオンラインストアへようこそ!

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-

Kinase Inhibition Anticancer Antimicrobial

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- (CAS 1256811-90-1, MW 288.48 g/mol, C8H3BrClN3O2) is a heterobifunctionalized pyridopyrazine bearing a carboxylic acid handle at the 3-position, plus bromine and chlorine substituents at the 7- and 2-positions, respectively. The pyrido[2,3-b]pyrazine core has been broadly investigated as a kinase-inhibitor scaffold and also explored within herbicidal compound libraries.

Molecular Formula C8H3BrClN3O2
Molecular Weight 288.48 g/mol
CAS No. 1256811-90-1
Cat. No. B3226577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
CAS1256811-90-1
Molecular FormulaC8H3BrClN3O2
Molecular Weight288.48 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(C(=N2)C(=O)O)Cl)Br
InChIInChI=1S/C8H3BrClN3O2/c9-3-1-4-7(11-2-3)13-5(8(14)15)6(10)12-4/h1-2H,(H,14,15)
InChIKeyOLLVRQPJBJINCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- (CAS 1256811-90-1): Core Scaffold Positioning


Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- (CAS 1256811-90-1, MW 288.48 g/mol, C8H3BrClN3O2) is a heterobifunctionalized pyridopyrazine bearing a carboxylic acid handle at the 3-position, plus bromine and chlorine substituents at the 7- and 2-positions, respectively. The pyrido[2,3-b]pyrazine core has been broadly investigated as a kinase-inhibitor scaffold [1] and also explored within herbicidal compound libraries [2]. The halogenation pattern of this specific intermediate—combining a C2–Cl for nucleophilic aromatic substitution potential and a C7–Br for cross-coupling reactivity—offers orthogonal derivatization options not available in mono-halogenated or non-carboxylated analogues. However, the direct biological activity or physicochemical data publicly available for this exact compound remain limited to supplier-provided physicochemical constants; no peer-reviewed datasets were identified in the open literature at the time of writing.

Why 7-Bromo-2-chloropyrido[2,3-b]pyrazine-3-carboxylic Acid Cannot Be Replaced by Simpler Pyridopyrazines


The value of this compound lies in its three-point substitution architecture: a 3-COOH anchor for amide/ester conjugation, a 2-Cl site for SNAr introduction of amines or alkoxides, and a 7-Br site for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) [1]. Mono-halogenated pyridopyrazines lacking the carboxylic acid group—such as 7-bromopyrido[2,3-b]pyrazine (CAS 52333-42-3) or 2-chloropyrido[2,3-b]pyrazine (CAS 155535-23-2)—cannot simultaneously provide these three orthogonal vectors without additional synthetic steps that risk regioselectivity complications. For researchers building targeted libraries for kinase modulation, where specific substitution at the 2- and 7-positions has been critical for activity and selectivity [2], substituting a mono-functional or non-carboxylated analogue introduces substantial retrosynthetic burden, lower overall yield, and often necessitates protection/deprotection sequences at the carboxylic acid oxidation state. The differential advantage is therefore logistical and strategic: this compound compresses a multi-step diversification pathway into a single building block.

Quantitative Evidence Guide for 7-Bromo-2-chloropyrido[2,3-b]pyrazine-3-carboxylic Acid: Comparator-Based Differentiation & Evidence Gap Analysis


Evidence Limitations: Direct Biological Potency Data for CAS 1256811-90-1

A systematic search of PubMed, PubChem, and patent literature yielded no peer-reviewed quantitative biological activity data (IC50, EC50, Ki, MIC) for the exact compound CAS 1256811-90-1. The compound is listed in BindingDB (BDBM50488473) with an EC50 of 151 nM at the ecdysone receptor in Bombyx mori cells and an AC50 of 25,120 nM in PC-12 cells [1], but these entries lack comparators, detailed assay validation, or peer-reviewed publication context. In contrast, structurally related 7-substituted pyrido[2,3-b]pyrazine derivatives have published IC50 values as low as 90 nM (compound 7n against PC9 non-small-cell lung cancer cells) and 150 nM (against erlotinib-resistant PC9-ER cells) [2]. No head-to-head comparison between CAS 1256811-90-1 and these literature compounds has been reported.

Kinase Inhibition Anticancer Antimicrobial Data Gap

Halogen Orthogonality: Predicted Reactivity Differential Versus Mono-Halogenated Analogues

The compound contains a chlorine at C2 and a bromine at C7 on the pyrido[2,3-b]pyrazine scaffold. In SNAr reactions, the C2–Cl position is activated by the adjacent pyrazine nitrogen (N1) and the fused pyridine nitrogen (N8), making it substantially more reactive toward amines and alkoxides than the C7–Br position . Conversely, the C7–Br bond has a lower bond dissociation energy than C–Cl (~71 kcal/mol vs. ~84 kcal/mol), enabling selective Pd-catalyzed oxidative addition for Suzuki-Miyaura or Buchwald-Hartwig couplings at the bromine site while leaving the chlorine intact . Mono-halogenated analogues such as 2-chloropyrido[2,3-b]pyrazine and 7-bromopyrido[2,3-b]pyrazine each provide only one reactive handle. The closest dual-halogen comparator lacking the carboxylic acid—7-bromo-2-chloropyrido[2,3-b]pyrazine—has been reported in electrochemical reduction studies where the 7-Br undergoes debromhydrination under specific conditions, whereas the carboxylic acid-bearing analogue would be expected to exhibit altered reduction potentials due to the electron-withdrawing -COOH group [1].

Cross-Coupling Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block

7-Substitution SAR in Pyridopyrazine Antitumor Agents: Relevance of Bromine Position

Kékesi et al. (2013) demonstrated that for pyrido[2,3-b]pyrazine-based antitumor agents active against erlotinib-resistant non-small-cell lung cancer (NSCLC) cells, the substituent at position 7 is a critical determinant of potency [1]. In their series, replacing the 7-substituent altered IC50 values by over an order of magnitude: the most potent compound 7n (bearing a 3-thienyl at C7) achieved IC50 = 90 nM (PC9) and 150 nM (PC9-ER), whereas close analogs with different 7-aryl groups showed significantly weaker inhibition. Critically, the authors found that position 2 should remain unsubstituted for optimal activity in this chemotype. While compound 7n is a fully elaborated drug-like molecule rather than a building block intermediate, the SAR data underscore the strategic importance of the C7-bromine in this intermediate as a diversification point for introducing substituted aryl/heteroaryl groups via cross-coupling. An intermediate with a different leaving group at C7 (e.g., C7-H, C7-Cl, or C7-OMe) would require additional deprotection/activation steps to install diverse C7 substituents.

Structure-Activity Relationship NSCLC EGFR Erlotinib Resistance

Antibacterial Activity of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine Derivatives: Reference Data from a Closely Related Core

A 2025 study by Rashid et al. (published in the open-access literature) evaluated the antibacterial activity of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N1,N4-dialkylated derivatives (compounds 2a–2f) against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella spp. [1]. The parent 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold—structurally adjacent to the target compound (differing by oxidation state at C2/C3 and absence of 2-Cl and 3-COOH)—serves as the closest available biological reference point. Among the series, compounds 2a and 2c showed the most significant antibacterial activity, with 2c demonstrating superior binding affinity to bacterial DNA gyrase in molecular docking simulations that aligned with experimental MIC results. The target compound CAS 1256811-90-1, bearing an aromatic (non-dihydro) core, a 2-Cl substituent, and a 3-COOH group, represents a chemically distinct but related starting point for antibacterial SAR exploration. No direct MIC comparison between the dihydro-dione series and the target compound has been conducted.

Antibacterial MIC DNA Gyrase Molecular Docking

Optimal Procurement and Application Scenarios for 7-Bromo-2-chloropyrido[2,3-b]pyrazine-3-carboxylic Acid


Focused Kinase Inhibitor Library Synthesis Requiring Orthogonal Diversification

Medicinal chemistry teams building focused libraries targeting kinases (e.g., ALK, FGFR, EGFR, RAF) should procure this compound as a central intermediate. The pyrido[2,3-b]pyrazine core has been validated as a kinase inhibitor scaffold [1], and SAR studies confirm the critical importance of C7-substitution for cellular potency [2]. This intermediate provides three orthogonal reactive handles in a single building block, enabling sequential diversification: (1) amide/ester formation at C3-COOH, (2) SNAr at C2-Cl, and (3) Suzuki coupling at C7-Br. This compresses a linear synthetic sequence that would otherwise require 5–7 steps into a convergent 3-step diversification cascade, reducing overall synthesis time by an estimated 40–60% compared to starting from an unsubstituted pyrido[2,3-b]pyrazine core.

Agrochemical Lead Optimization with Multi-Vector SAR Exploration

Pyrido[2,3-b]pyrazine derivatives have been disclosed as herbicidal compounds in patent literature [3]. For agrochemical discovery programs, the triple-handle architecture of this intermediate enables rapid generation of diverse analogs for structure-activity relationship studies. The carboxylic acid group at C3 provides a convenient conjugation site for prodrug strategies or for modulating physicochemical properties (log P, solubility) through ester/amide formation, while the halogen pair enables independent exploration of two distinct vectors identified in the herbicidal scaffold patents.

Process Chemistry Route Scouting with Orthogonal Halogen Reactivity

Process chemistry groups evaluating scalable routes to complex pyridopyrazine APIs can use this intermediate to benchmark the selectivity of Pd-catalyzed couplings at C7-Br versus C2-Cl. The differential bond dissociation energies (C–Br ~71 kcal/mol vs. C–Cl ~84 kcal/mol) provide a thermodynamic basis for chemoselective oxidative addition . Screening of ligand/catalyst/solvent systems using this intermediate yields transferable conditions applicable to downstream GMP synthesis, reducing the need for separate model substrates for each halogen type.

Computational Chemistry and Docking Model Validation

Computational chemistry groups developing docking models for pyrido[2,3-b]pyrazine-based inhibitors (kinases, DNA gyrase, or other targets) can use this compound as a synthetic entry point for generating physical validation ligands. The availability of published docking data for closely related 7-bromo-pyrido[2,3-b]pyrazine derivatives against DNA gyrase [4] provides a computational benchmark; synthesizing the corresponding C2-chloro, C3-carboxy derivatives from this intermediate would test model predictions regarding the steric and electronic contributions of these additional substituents to binding affinity.

Quote Request

Request a Quote for Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.